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molecular formula C9H14O B8682155 2-Cyclohexen-1-one, 3,6,6-trimethyl- CAS No. 23438-77-9

2-Cyclohexen-1-one, 3,6,6-trimethyl-

Cat. No. B8682155
M. Wt: 138.21 g/mol
InChI Key: DKUDUXARZQESDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04617146

Procedure details

5.3 g of magnesium shavings are covered with 100 ml of ether and 30.8 g of methyl iodide are added dropwise in such a manner that the mixture boils slightly. After the addition of 100 ml of ether, the mixture is held at reflux temperature for a further 3 hours, cooled by means of an ice-bath and treated with 20.7 g of copper (I) iodide. After stirring for 15 minutes at 0° C., a solution of 10 g of 3,6,6-trimethyl-2-cyclohexenone in 40 ml of ether is added and the mixture is stirred at 0° C. for a further 3 hours. The green suspension is subsequently poured on to ice, acidified with 2N hydrochloric acid and extracted with ether. The insoluble constituents of the organic phase are filtered off, the filtrate is washed with dilute sodium thiosulphate solution, dried and evaporated. After distillation of the crude product, there are obtained 8.5 g of 2,2,5,5-tetramethylcyclohexanone as a colourless liquid of boiling point 60°-67° C./13 mm Hg.
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
30.8 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
copper (I) iodide
Quantity
20.7 g
Type
catalyst
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Six
Name
Quantity
100 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[Mg].[CH3:2]I.[CH3:4][C:5]1[CH2:10][CH2:9][C:8]([CH3:12])([CH3:11])[C:7](=[O:13])[CH:6]=1.Cl>CCOCC.[Cu]I>[CH3:11][C:8]1([CH3:12])[CH2:9][CH2:10][C:5]([CH3:2])([CH3:4])[CH2:6][C:7]1=[O:13]

Inputs

Step One
Name
Quantity
5.3 g
Type
reactant
Smiles
[Mg]
Step Two
Name
Quantity
30.8 g
Type
reactant
Smiles
CI
Step Three
Name
Quantity
10 g
Type
reactant
Smiles
CC1=CC(C(CC1)(C)C)=O
Name
Quantity
40 mL
Type
solvent
Smiles
CCOCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
copper (I) iodide
Quantity
20.7 g
Type
catalyst
Smiles
[Cu]I
Step Six
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC
Step Seven
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring for 15 minutes at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added dropwise in such a manner that the mixture
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for a further 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled by means of an ice-bath
STIRRING
Type
STIRRING
Details
the mixture is stirred at 0° C. for a further 3 hours
Duration
3 h
ADDITION
Type
ADDITION
Details
The green suspension is subsequently poured on to ice
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
FILTRATION
Type
FILTRATION
Details
The insoluble constituents of the organic phase are filtered off
WASH
Type
WASH
Details
the filtrate is washed with dilute sodium thiosulphate solution
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
After distillation of the crude product, there

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CC1(C(CC(CC1)(C)C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 8.5 g
YIELD: CALCULATEDPERCENTYIELD 76.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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